1-(4-Ethylphenyl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one
Description
1-(4-Ethylphenyl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one is a triazole-thioether derivative characterized by a ketone-linked 4-ethylphenyl group and a 4-methyl-1,2,4-triazole moiety connected via a thioether bridge. The 4-methyl substitution on the triazole ring is a common feature in antifungal agents, as seen in compounds like 5w and 5a, which inhibit ergosterol biosynthesis in Candida species .
Properties
IUPAC Name |
1-(4-ethylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-10-4-6-11(7-5-10)12(17)8-18-13-15-14-9-16(13)2/h4-7,9H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYDXINDHNLHBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CSC2=NN=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.
Final Coupling: The ethylphenyl group is introduced through a coupling reaction, often using a Friedel-Crafts acylation or similar method.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the aromatic ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one depends on its specific application:
Pharmacological Action: May involve interaction with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the presence of the triazole and thioether groups, which can participate in various chemical transformations.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Antifungal Activity : Compounds with electron-withdrawing groups (e.g., 5w with 4-fluoro) exhibit stronger antifungal effects, likely due to enhanced interaction with fungal cytochrome P450 enzymes involved in ergosterol synthesis .
- Enzyme Inhibition : The isopropyl group in Z9 improves selectivity for cathepsin X over other cysteine cathepsins, suggesting triazole substituents modulate target specificity .
- Physicochemical Properties : Hydroxy-substituted analogs (e.g., Compound 5) show higher melting points (270–271°C) compared to alkyl-substituted derivatives, likely due to hydrogen bonding .
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